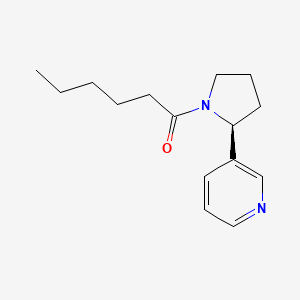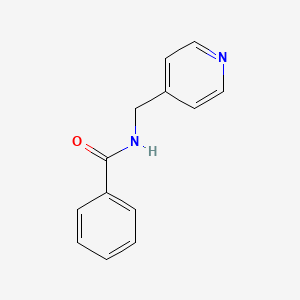
Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-
Vue d'ensemble
Description
Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-, also known as S-(+)-ketamine or esketamine, is a chiral form of ketamine. This compound has been widely studied for its potential therapeutic applications in treating depression, anxiety, and other psychiatric disorders. In
Applications De Recherche Scientifique
Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine has been studied extensively for its potential therapeutic applications in treating depression, anxiety, and other psychiatric disorders. In 2019, the US Food and Drug Administration (FDA) approved Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine nasal spray for the treatment of treatment-resistant depression. This approval was based on clinical trials that demonstrated the efficacy of Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine in rapidly reducing depressive symptoms in patients who had not responded to other treatments.
Mécanisme D'action
The exact mechanism of action of Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine is not fully understood, but it is believed to involve the modulation of glutamate signaling in the brain. Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key receptor involved in the regulation of glutamate signaling. By blocking the NMDA receptor, Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine may enhance the activity of other glutamate receptors, leading to increased synaptic plasticity and the formation of new neural connections.
Biochemical and Physiological Effects:
Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine has been shown to have a number of biochemical and physiological effects in the brain. In addition to its effects on glutamate signaling, Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine has been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects may contribute to the rapid antidepressant effects of Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine, as well as its potential as an anxiolytic and analgesic.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine has several advantages for use in lab experiments. It has a rapid onset of action and a relatively short duration of effect, making it useful for studying the acute effects of ketamine on behavior and neural activity. Additionally, the availability of Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine as a pure enantiomer allows for more precise dosing and control over experimental conditions. However, there are also several limitations to the use of Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine in lab experiments. Its effects can be highly variable across individuals, and there is a risk of abuse and dependence with repeated use.
Orientations Futures
There are several future directions for research on Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine. One area of interest is the development of new formulations and delivery methods that can improve the safety and efficacy of Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine for clinical use. Additionally, there is ongoing research on the mechanisms underlying the antidepressant and anxiolytic effects of Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine, as well as its potential for use in treating other psychiatric disorders. Finally, there is a need for further research on the long-term effects of Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)-(+)-ketamine use, particularly with regard to its potential for abuse and dependence.
Propriétés
IUPAC Name |
1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-3-4-9-15(18)17-11-6-8-14(17)13-7-5-10-16-12-13/h5,7,10,12,14H,2-4,6,8-9,11H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYWVGCISTJDE-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCCC1C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N1CCC[C@H]1C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557834 | |
| Record name | 1-[(2S)-2-(Pyridin-3-yl)pyrrolidin-1-yl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 1-(1-oxohexyl)-2-(3-pyridinyl)-, (S)- | |
CAS RN |
38854-09-0 | |
| Record name | N'-Hexanoylnornicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038854090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2S)-2-(Pyridin-3-yl)pyrrolidin-1-yl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-HEXANOYLNORNICOTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFF3DH71K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzenamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3052076.png)

![3-Methylbicyclo[3.3.1]non-2-en-7-one](/img/structure/B3052084.png)
